Carboxylic Acid pKa: 5-COOH vs 6-Amino-5-COOH – A 1.05 Log Unit Acidity Difference That Governs Ionisation State at Physiological pH
The parent 1,2,4-triazine-5-carboxylic acid has a predicted pKa of 2.08 ± 0.10 (ChemicalBook), which is 1.05 log units lower than that of its stabilised 6-amino derivative (pKa 3.13 ± 0.10) . This approximately 11-fold difference in acid dissociation constant means that at pH 5.5, the parent acid is >99.9% deprotonated (carboxylate form), whereas the 6-amino derivative is ~99.6% deprotonated—a meaningful distinction for formulations, salt selection, and chromatographic purification strategies.
| Evidence Dimension | Acid dissociation constant (pKa) of the carboxylic acid group |
|---|---|
| Target Compound Data | pKa = 2.08 ± 0.10 (predicted) |
| Comparator Or Baseline | 6-Amino-1,2,4-triazine-5-carboxylic acid: pKa = 3.13 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = 1.05 log units (~11× greater acidity for the parent) |
| Conditions | Predicted values (ChemicalBook); experimental validation pending |
Why This Matters
A difference of one full pKa unit shifts the ionisation profile sufficiently to alter solubility, salt stoichiometry, and chromatographic retention—directly impacting procurement specifications for the free acid versus its amino-stabilised form.
